3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a chemical compound with a complex molecular structure, which finds its applications in various fields such as chemistry, biology, medicine, and industry. It consists of a benzamide core attached to a piperidine ring, which is further linked to a 1,2,3-triazole ring and an ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves a multi-step reaction sequence:
Formation of the 1,2,3-triazole ring: : This can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the ethylphenyl group: : The phenyl ring is functionalized with an ethyl group via Friedel-Crafts alkylation.
Linking to the piperidine ring: : The triazole ring is connected to the piperidine ring through a carbonyl linker.
Introduction of the benzamide core: : The final step involves attaching the synthesized intermediate to a benzamide core through an amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of each step to ensure high yields and purity. This includes the use of catalytic conditions, solvents, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: : Reduction of the carbonyl group in the triazole linkage can yield corresponding alcohols.
Substitution: : The chloro group can participate in nucleophilic substitution reactions, being replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Sodium azide or primary amines in the presence of a suitable solvent.
Major Products
Oxidation: : Formation of 4-ethylbenzoic acid derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Generation of azide or amine-substituted benzamide derivatives.
Scientific Research Applications
Chemistry
3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
This compound is studied for its interactions with various biological targets, including enzymes and receptors, which makes it a valuable tool in biochemical research.
Medicine
Industry
The compound is used in the manufacturing of specialty chemicals and as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. Its structural features allow it to bind to these targets, modulating their activity and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison
Compared to similar compounds, 3-chloro-N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its unique combination of a 1,2,3-triazole ring and a piperidinyl benzamide structure, which imparts distinctive chemical properties and biological activities.
Similar Compounds
3-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
3-chloro-N-(1-(1-benzyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Overall, this compound represents a versatile compound with wide-ranging applications across different fields.
Properties
IUPAC Name |
3-chloro-N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-2-16-6-8-20(9-7-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)17-4-3-5-18(24)14-17/h3-9,14-15,19H,2,10-13H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWXFNHCUXQTKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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